2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O3 and its molecular weight is 461.526. The purity is usually 95%.
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Scientific Research Applications
Novel Antipsychotic Agents
One area of application is in the development of novel antipsychotic agents. A study explored the pharmacological potential of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which, like the compound , possess a complex structure incorporating a pyrazole ring. These compounds were found to have antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs. This research indicates the potential use of complex pyrazole derivatives in creating new antipsychotic medications with fewer side effects associated with dopamine receptor interaction (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant antioxidant activities, showcasing the potential of pyrazole-acetamide compounds in developing antioxidant agents, which could be beneficial in treating oxidative stress-related diseases (Chkirate et al., 2019).
Heterocyclic Compounds in Pharmacology
The pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazole, has shown potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These findings suggest that complex acetamide derivatives with heterocyclic structures could be valuable in cancer research and the development of anti-inflammatory drugs (Faheem, 2018).
Cytotoxicity and Anticancer Research
Research into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives provides insights into the potential anticancer applications of complex pyrazole derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the role of such compounds in cancer research and therapy development (Hassan et al., 2014).
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-5-26-23-20(24-28-22(30-34-24)16-9-7-6-8-15(16)3)21(25)31(29-23)13-19(32)27-17-12-14(2)10-11-18(17)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGWWLRLJODVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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